molecular formula C19H34SSn B8505719 Tributyl[(phenylsulfanyl)methyl]stannane CAS No. 34694-32-1

Tributyl[(phenylsulfanyl)methyl]stannane

Cat. No.: B8505719
CAS No.: 34694-32-1
M. Wt: 413.3 g/mol
InChI Key: YYWSMUMPMNVDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl[(phenylsulfanyl)methyl]stannane is a useful research compound. Its molecular formula is C19H34SSn and its molecular weight is 413.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

34694-32-1

Molecular Formula

C19H34SSn

Molecular Weight

413.3 g/mol

IUPAC Name

tributyl(phenylsulfanylmethyl)stannane

InChI

InChI=1S/C7H7S.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3;

InChI Key

YYWSMUMPMNVDNH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CSC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the apparatus and procedure of Example I, 100 ml. of an approximately one-molar solution of (phenylthio) methyllithium in hexane-THF solvent was added dropwise with stirring to 0.1 mole of tributyltin chloride dissolved in THF. The temperature was maintained by means of an ice bath in the range of from 0° C to 20 C. Following the complete addition over a one-half hour period, the reaction mixture was stirred for 1.5 hours at room temperature and hydrolyzed by pouring into aqueous one-molar ammonium chloride. Extraction from the hydrolyzate with ether solvent and purification by vacuum distillation yielded the desired product, (phenylthiomethyl) tributyltin, b.p. 152°-157° C (0.09 mm). Infrared and proton nuclear magnetic resonance spectral analyses confirmed the assigned structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hexane THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
tributyltin chloride
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.